

# Butetamate Citrate: A Technical Overview for Pharmaceutical Scientists

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butetamate citrate*

Cat. No.: *B085373*

[Get Quote](#)

An In-depth Guide to the Molecular Structure, Pharmacological Action, and Analytical Profile of 2-(Diethylamino)ethyl 2-phenylbutanoate citrate

This document provides a comprehensive technical overview of **Butetamate citrate** (CAS 13900-12-4), a non-narcotic, centrally acting antitussive agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, metabolism, and available research findings. While both **Butetamate citrate** and the similarly named Butamirate citrate are used as cough suppressants, they are distinct chemical entities and should not be confused in research or clinical practice.<sup>[1]</sup>

## Molecular Identity and Physicochemical Properties

**Butetamate citrate** is the salt formed from the active moiety, Butetamate (2-(diethylamino)ethyl 2-phenylbutanoate), and citric acid.<sup>[2][3]</sup>

## Molecular Structure

The chemical structure of **Butetamate citrate** consists of the Butetamate base, which is an ester of 2-phenylbutyric acid and 2-(diethylamino)ethanol, ionically bonded to citric acid.

- IUPAC Name: 2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
- SMILES: CCC(c1ccccc1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

- InChI Key: VVNURWKSPYZZCI-UHFFFAOYSA-N

## Physicochemical Data

The key physicochemical properties of **Butetamate citrate** and its active moiety are summarized below. This data is essential for formulation development, analytical method design, and pharmacokinetic modeling.

| Property                                                                                       | Value                                           | Component         | Reference                               |
|------------------------------------------------------------------------------------------------|-------------------------------------------------|-------------------|-----------------------------------------|
| Molecular Formula                                                                              | C <sub>16</sub> H <sub>25</sub> NO <sub>2</sub> | Butetamate (Base) | <a href="#">[4]</a>                     |
| C <sub>16</sub> H <sub>25</sub> NO <sub>2</sub> · C <sub>6</sub> H <sub>8</sub> O <sub>7</sub> | Citrate Salt                                    |                   | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight                                                                               | 263.38 g/mol                                    | Butetamate (Base) | <a href="#">[4]</a>                     |
| 455.50 g/mol                                                                                   | Citrate Salt                                    |                   | <a href="#">[2]</a> <a href="#">[3]</a> |
| CAS Number                                                                                     | 14007-64-8                                      | Butetamate (Base) | <a href="#">[4]</a>                     |
| 13900-12-4                                                                                     | Citrate Salt                                    |                   | <a href="#">[1]</a>                     |

## Pharmacology and Mechanism of Action

**Butetamate citrate**'s primary therapeutic effect is the suppression of non-productive (dry) cough. Its mechanism is multifaceted, involving both central and peripheral pathways.[\[1\]](#)

### Central Antitussive Effect

The principal mechanism of **Butetamate citrate** is the direct suppression of the cough reflex. It acts on the cough center located in the medulla oblongata of the brainstem, increasing the threshold for cough initiation.[\[1\]](#) Unlike opioid-based antitussives, it is not associated with the risk of dependence.[\[1\]](#)

### Peripheral Effects

In addition to its central action, **Butetamate citrate** is understood to exhibit peripheral effects that contribute to its therapeutic profile, including the inhibition of bronchial smooth muscle spasms.[\[1\]](#) This dual action provides a comprehensive approach to managing dry cough.[\[1\]](#)

## Metabolism and Pharmacokinetics

Preclinical research indicates that **Butetamate citrate** is hydrolyzed in the body, forming two principal metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol.<sup>[1]</sup> Notably, both of these metabolites are also reported to possess antitussive properties, which may contribute to the duration of the drug's action.<sup>[1]</sup> While it has been reported that the time to reach maximum plasma concentration (T<sub>max</sub>) for these metabolites has been determined, specific quantitative pharmacokinetic parameters for the parent compound and its metabolites are not extensively detailed in the available literature.<sup>[1]</sup>



[Click to download full resolution via product page](#)

Proposed mechanism of action and metabolic pathway for Butetamate.

## Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for **Butetamate citrate** are not widely published. However, the literature describes the fundamental methodologies used for its synthesis and analysis.<sup>[1]</sup>

## Synthesis

The synthesis of Butetamate is achieved through the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol.<sup>[1]</sup> The resulting Butetamate base is then reacted with citric acid to form the more stable and soluble citrate salt for pharmaceutical use.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Butetamate citrate | 13900-12-4 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]

- 3. Butetamate-dihydrogencitrate - Laborchemie Apolda GmbH [[laborchemie.de](http://laborchemie.de)]
- 4. 2-(Diethylamino)ethyl 2-phenylbutanoate | 14007-64-8 | PAA00764 [[biosynth.com](http://biosynth.com)]
- To cite this document: BenchChem. [Butetamate Citrate: A Technical Overview for Pharmaceutical Scientists]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085373#molecular-formula-and-structure-of-butetamate-citrate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)